molecular formula C22H20ClFN2O2S B10987313 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B10987313
M. Wt: 430.9 g/mol
InChI Key: IKQVLOATUHGICG-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of a piperidine and a thiazole ring. Let’s break it down:

    Piperidine Ring: The piperidine moiety consists of a six-membered ring containing one nitrogen atom. It’s a common structural motif found in various pharmaceuticals and natural products.

    Thiazole Ring: The thiazole ring, on the other hand, is a five-membered heterocycle containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities.

Preparation Methods

Synthetic Routes::

  • Haloperidol Metabolite I: 4-(4-Chlorophenyl)-4-hydroxypiperidine . It can be synthesized via various routes, but one common method involves the reaction of 4-chlorobenzaldehyde with piperidine followed by reduction of the resulting imine. The hydroxyl group is introduced through subsequent oxidation.

  • Thiazole Synthesis: : To incorporate the thiazole ring, we can start with 2-(2-fluorophenyl)-1,3-thiazol-4-carbaldehyde (a precursor). This aldehyde reacts with an appropriate amine (such as piperidine) to form the desired compound.

Industrial Production:: The industrial-scale production of this compound typically involves optimized synthetic routes, purification, and quality control.

Chemical Reactions Analysis

    Reduction: The imine reduction step during synthesis.

    Oxidation: Formation of the hydroxyl group.

    Substitution: Incorporation of the thiazole ring.

Common reagents include reducing agents (such as sodium borohydride ), oxidizing agents (like chromium trioxide ), and thiazole-forming reagents (such as thiourea ).

Scientific Research Applications

    Medicine: Investigated for potential antipsychotic or neuroprotective effects.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for interactions with receptors or enzymes.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or modulation of signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20ClFN2O2S

Molecular Weight

430.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C22H20ClFN2O2S/c23-16-7-5-15(6-8-16)22(28)9-11-26(12-10-22)20(27)13-17-14-29-21(25-17)18-3-1-2-4-19(18)24/h1-8,14,28H,9-13H2

InChI Key

IKQVLOATUHGICG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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